3-Ethyl-3,6-diazabicyclo[3.1.1]heptane chemical structure and properties
3-Ethyl-3,6-diazabicyclo[3.1.1]heptane chemical structure and properties
An In-Depth Technical Guide to 3-Ethyl-3,6-diazabicyclo[3.1.1]heptane: Structure, Properties, and Synthetic Strategies
Abstract
The 3,6-diazabicyclo[3.1.1]heptane framework represents a conformationally rigid, three-dimensional scaffold of significant interest in medicinal chemistry and drug development. Its unique stereoelectronic properties make it an attractive bioisostere for more common piperazine or aromatic rings, offering potential improvements in metabolic stability, solubility, and target engagement. This guide provides a detailed technical overview of a specific derivative, 3-Ethyl-3,6-diazabicyclo[3.1.1]heptane, consolidating information on its chemical structure, predicted physicochemical properties, and plausible synthetic methodologies. While specific experimental data for this ethyl derivative is limited in public literature, this document synthesizes information from analogous compounds and the parent scaffold to provide a robust scientific foundation for researchers.
Introduction: The Significance of the Diazabicyclo[3.1.1]heptane Scaffold
In the landscape of modern drug discovery, the rational design of small molecules with optimized pharmacological profiles is paramount. Saturated bicyclic amines have emerged as "privileged scaffolds" due to their inherent three-dimensionality (high fraction of sp³-hybridized carbons), which allows for precise vectoral presentation of functional groups into protein binding pockets. The 3,6-diazabicyclo[3.1.1]heptane core, a bridged bicyclic diamine, offers a compact and rigid framework that can serve as a dipeptide mimetic or a constrained analog of piperazine.[1]
Derivatives of this scaffold have been successfully developed as potent and selective ligands for various central nervous system (CNS) targets, including opioid and neuronal nicotinic acetylcholine receptors (nAChRs).[2][3][4] The conformational restriction of the bicyclic system can enhance binding affinity and selectivity while potentially mitigating off-target effects and improving pharmacokinetic properties such as metabolic stability.[4] This guide focuses on the 3-ethyl substituted variant, a representative analog for exploring structure-activity relationships (SAR) within this chemical class.
Chemical Structure and Nomenclature
The core structure is a heptane ring system with nitrogen atoms at the 3rd and 6th positions, bridged by a methylene group. The ethyl substituent is placed on the nitrogen at position 3.
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IUPAC Name: 3-Ethyl-3,6-diazabicyclo[3.1.1]heptane
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Parent Scaffold: 3,6-Diazabicyclo[3.1.1]heptane
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CAS Number: 1532561-55-9
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Molecular Formula: C₇H₁₄N₂
Caption: Chemical structure of 3-Ethyl-3,6-diazabicyclo[3.1.1]heptane.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Source/Method |
| Molecular Weight | 126.21 g/mol | Calculated |
| cLogP | ~0.2 - 0.5 | Prediction based on analogs[5] |
| Topological Polar Surface Area (TPSA) | 15.27 Ų | Calculated (two secondary amines) |
| pKa₁ (most basic) | ~9.5 - 10.5 | Estimated (aliphatic secondary amine) |
| pKa₂ (least basic) | ~6.0 - 7.0 | Estimated (aliphatic secondary amine) |
| H-Bond Donors | 1 (at N6) | Calculated |
| H-Bond Acceptors | 2 (at N3, N6) | Calculated |
| Rotatable Bonds | 1 | Calculated |
Note: These values are estimations and should be confirmed experimentally.
The ethyl group at the N3 position slightly increases the lipophilicity and molecular weight compared to the parent scaffold. The two nitrogen atoms serve as key hydrogen bond acceptors and the secondary amine at N6 also acts as a hydrogen bond donor, influencing solubility and potential interactions with biological targets. The basicity (pKa) of the two nitrogen atoms will differ due to the electronic influence of the ethyl group and the stereoelectronic environment of the bicyclic system.
Synthesis and Experimental Protocols
A plausible synthetic route to 3-Ethyl-3,6-diazabicyclo[3.1.1]heptane involves the initial construction of a differentially protected parent scaffold, followed by selective N-ethylation and deprotection.
Caption: Proposed synthetic workflow for 3-Ethyl-3,6-diazabicyclo[3.1.1]heptane.
Protocol 1: Synthesis of the Differentially Protected Scaffold
The synthesis of the core 3,6-diazabicyclo[3.1.1]heptane can be achieved through various published multi-step sequences, often starting from commercially available materials. A common strategy results in a mono-protected intermediate, such as tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate (3-Boc-3,6-DBH), which allows for selective functionalization of the N6 position.
Protocol 2: Selective N-Ethylation via Reductive Amination
This protocol describes the ethylation of the more accessible secondary amine at the N6 position, assuming the N3 position is protected (e.g., with a Boc group). The final product would be the 6-ethyl isomer. To synthesize the target 3-ethyl isomer, one would start with a 6-Boc-protected scaffold and ethylate the N3 position. The logic remains the same.
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Reaction Setup: To a solution of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (1.0 eq) in dichloromethane (DCM, 0.1 M), add acetaldehyde (1.2 eq). Stir the mixture at room temperature for 30 minutes.
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Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
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Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
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Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield tert-butyl 6-ethyl-3,6-diazabicyclo[3.1.1]heptane-3-carboxylate.
Protocol 3: Final Deprotection
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Reaction Setup: Dissolve the purified Boc-protected intermediate (1.0 eq) in DCM (0.2 M).
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Deprotection: Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
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Completion: Remove the ice bath and stir the solution at room temperature for 2-4 hours.
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Isolation: Concentrate the reaction mixture in vacuo. The resulting residue can be triturated with diethyl ether to precipitate the TFA salt of the product. For the free base, the residue should be dissolved in a minimal amount of water, basified to pH >12 with NaOH, and extracted with an organic solvent like DCM or chloroform. The combined organic extracts are then dried and concentrated to yield 3-Ethyl-3,6-diazabicyclo[3.1.1]heptane.
Anticipated Spectroscopic Characterization
The structural elucidation of 3-Ethyl-3,6-diazabicyclo[3.1.1]heptane would rely on a combination of standard spectroscopic techniques.
| Technique | Anticipated Key Features |
| ¹H NMR | Ethyl Group: A triplet (~1.1-1.3 ppm, 3H) for the -CH₃ and a quartet (~2.5-2.8 ppm, 2H) for the -CH₂-. Bicyclic Core: A series of complex multiplets in the aliphatic region (~2.0-3.5 ppm) corresponding to the non-equivalent protons on the bicyclic framework. A broad singlet for the N-H proton. |
| ¹³C NMR | Ethyl Group: Two distinct signals in the upfield region (~12-15 ppm for -CH₃ and ~45-50 ppm for -CH₂-). Bicyclic Core: Multiple signals in the aliphatic region (~30-65 ppm) for the sp³ carbons of the bicyclic system. |
| FT-IR | N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹ for the secondary amine. C-H Stretch: Multiple peaks in the 2800-3000 cm⁻¹ region. N-H Bend: A peak around 1590-1650 cm⁻¹. |
| Mass Spec (ESI+) | [M+H]⁺: A prominent peak at m/z = 127.12, corresponding to the protonated molecule (C₇H₁₅N₂⁺). |
Applications in Drug Discovery and Medicinal Chemistry
The 3,6-diazabicyclo[3.1.1]heptane scaffold is a valuable building block for generating novel therapeutic agents. Its derivatives have demonstrated significant activity at several key biological targets:
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Nicotinic Acetylcholine Receptors (nAChRs): Various substituted 3,6-diazabicyclo[3.1.1]heptanes have been synthesized and shown to be potent and highly selective ligands for the α4β2 nAChR subtype, which is implicated in cognitive function and neurodegenerative diseases.[3][8]
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Opioid Receptors: The scaffold has been used to develop ligands with high affinity for mu-opioid receptors, highlighting its potential in the development of novel analgesics.[2]
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Dopamine Transporter (DAT): Certain analogs have shown inhibitory activity at the dopamine reuptake transporter, a target relevant to CNS stimulants and treatments for conditions like ADHD.[1]
The introduction of an N-ethyl group, as in 3-Ethyl-3,6-diazabicyclo[3.1.1]heptane, serves as a fundamental step in exploring the structure-activity relationship (SAR) at these targets. Modifying the size and nature of the N-alkyl substituent can profoundly impact binding affinity, selectivity, and pharmacokinetic properties like brain penetration and metabolic stability.[4] Therefore, this compound is an essential tool for researchers aiming to fine-tune the pharmacological profile of new CNS-active agents based on this promising bicyclic scaffold.
References
- Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors. (2006). Bioorganic & Medicinal Chemistry, 14(3), 676-91.
- Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors. (2006). PubMed.
- 6-Methyl-3,6-diazabicyclo[3.1.1]heptane. PubChem.
- Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors. (2008). PubMed.
- Identification and pharmacological characterization of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides as novel ligands for the α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs). (2014). PubMed.
- 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. (2026). RSC Publishing.
- Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. (2024).
- General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres.
- Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. (2024). ChemRxiv.
- (1R,5S)-6-Isopropyl-3-(4-nitrophenyl)-3,6-diazabicyclo[3.1.1]heptane. Sigma-Aldrich.
- Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. (2015). PubMed.
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